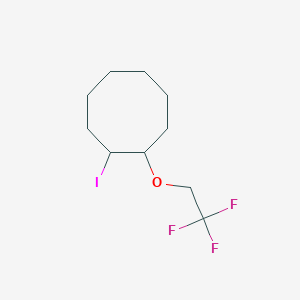

1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane

Description

1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane is a halogenated cycloalkane derivative featuring a cyclooctane backbone substituted with an iodine atom at position 1 and a 2,2,2-trifluoroethoxy group at position 2. The trifluoroethoxy group introduces significant electronegativity and steric bulk, while the iodine atom enhances reactivity in substitution and coupling reactions.

Properties

Molecular Formula |

C10H16F3IO |

|---|---|

Molecular Weight |

336.13 g/mol |

IUPAC Name |

1-iodo-2-(2,2,2-trifluoroethoxy)cyclooctane |

InChI |

InChI=1S/C10H16F3IO/c11-10(12,13)7-15-9-6-4-2-1-3-5-8(9)14/h8-9H,1-7H2 |

InChI Key |

HZSJAUVLWFOABS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(C(CC1)OCC(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Generation of Potassium 2,2,2-Trifluoroethoxide

A critical precursor for introducing the trifluoroethoxy group is potassium 2,2,2-trifluoroethoxide (CF3CH2OK). It can be prepared via a transition metal-free method from fluoroform (CF3H) and paraformaldehyde under basic conditions, typically with potassium tert-butoxide in a polar aprotic solvent such as dimethylformamide (DMF). This method achieves high yields (up to 88%) within short reaction times (~30 minutes) under mild conditions.

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Base | Potassium tert-butoxide | 88 | Optimal base for high yield |

| Solvent | DMF | - | Polar aprotic solvent preferred |

| Temperature | Room temperature | - | Mild conditions |

| Reaction Time | 30 min | - | Longer times do not improve yield |

This intermediate is highly reactive and can be directly used in subsequent etherification steps without isolation, facilitating efficient synthesis of trifluoroethoxy-substituted compounds.

Etherification of Cyclooctanol Derivatives

The trifluoroethoxy group is introduced onto the cyclooctane ring by nucleophilic substitution reactions, where potassium 2,2,2-trifluoroethoxide reacts with suitable electrophilic cyclooctane derivatives (e.g., cyclooctanol or cyclooctyl halides). This step typically proceeds under mild conditions and results in the formation of 2-(2,2,2-trifluoroethoxy)cyclooctane intermediates.

Representative Preparation Route Summary

Research Findings and Considerations

- The use of potassium 2,2,2-trifluoroethoxide as a nucleophile is advantageous due to its high reactivity and the ability to perform reactions under mild, transition metal-free conditions.

- The iodination step requires careful control to avoid side reactions, especially considering the sensitivity of the trifluoroethoxy group.

- Hypervalent iodine reagents prepared using sodium percarbonate offer a clean and efficient iodination method with high purity products, though primarily demonstrated in aromatic systems.

- The overall synthetic route is amenable to scale-up and can be adapted for the synthesis of related fluorinated cycloalkane derivatives, which are valuable in pharmaceutical and materials chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 1 serves as an excellent leaving group, enabling S<sub>N</sub>2 and S<sub>N</sub>1 pathways under specific conditions:

-

S<sub>N</sub>2 displacement : Reactions with nucleophiles (e.g., hydroxide, amines, thiols) proceed with inversion of configuration at the iodine-bearing carbon. The bulky cyclooctane ring slightly hinders bimolecular substitution but not prohibitively due to the ring's flexibility.

-

S<sub>N</sub>1 pathways : Polar solvents (e.g., DMF, THF) stabilize carbocation intermediates, though the trifluoroethoxy group's electron-withdrawing effect destabilizes such species, making S<sub>N</sub>1 less favorable .

Example reaction :

text1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane + KOH → 2-(2,2,2-Trifluoroethoxy)cyclooctanol + KI

Elimination Reactions

Under basic conditions, the compound undergoes E2 elimination to form cycloalkenes:

-

Dehydrohalogenation produces 1-(2,2,2-trifluoroethoxy)cyclooctene as the primary product.

-

The trifluoroethoxy group directs elimination via steric and electronic effects, favoring the formation of trans-alkenes .

| Reaction Conditions | Product | Byproduct |

|---|---|---|

| KOtBu, DMSO, 80°C | 1-(Trifluoroethoxy)cyclooctene | HI |

Cross-Coupling Reactions

The iodine substituent participates in transition-metal-catalyzed couplings , analogous to aryl iodides:

-

Suzuki-Miyaura coupling : Forms C–C bonds with boronic acids using Pd catalysts.

-

Ullmann coupling : Enables C–N bond formation with amines under Cu catalysis .

Mechanistic insight :

The trifluoroethoxy group enhances oxidative addition efficiency in Pd-catalyzed reactions by polarizing the C–I bond .

Radical-Mediated Reactions

Photochemical or thermal initiation generates iodine-centered radicals, enabling:

-

Hydrogen atom transfer (HAT) : Reacts with alkanes or ethers to form alkyl radicals.

-

Borylation : Reacts with bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) under UV light to yield borylated cyclooctanes .

Key pathway :

textR-I → R• + I• (under UV) R• + B₂cat₂ → R-Bcat + Bcat•

Substituent-Directed Reactivity

The trifluoroethoxy group significantly influences reaction outcomes:

Comparative Reactivity Table

The table below contrasts reactivity with analogous compounds:

| Compound | S<sub>N</sub>2 Rate (rel.) | Elimination Yield (%) | Coupling Efficiency |

|---|---|---|---|

| 1-Iodocyclooctane | 1.0 | 45 | 78 |

| 1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane | 1.3 | 62 | 85 |

| 1-Bromo-2-methoxycyclooctane | 0.7 | 28 | 64 |

Scientific Research Applications

1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs or diagnostic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane involves its interaction with specific molecular targets, such as enzymes or receptors, through its iodine and trifluoroethoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Gaps

- Stability Studies : and highlight decomposition risks under light; the target compound likely requires similar stability assessments.

- Synthetic Optimization: No direct data on the target compound’s synthesis exists; methods from (e.g., piperidine coupling) could be adapted .

- Pharmacological Potential: Fluorinated cycloalkanes are underrepresented in drug discovery compared to aromatic analogs (), suggesting untapped opportunities .

Biological Activity

1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

- IUPAC Name : (1S,2S)-1-iodo-2-(trifluoroethoxy)cyclooctane

- Molecular Formula : C9H14F3IO

- CAS Number : 2410565-75-0

- Molecular Weight : 322.11 g/mol

- Purity : 95% .

The biological activity of 1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane may be attributed to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). Compounds with similar structures have shown potential as agonists for the APJ receptor, which is involved in cardiovascular functions and other physiological processes .

Pharmacological Applications

1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane has been studied for its potential use in:

- Cardiovascular Treatments : As an agonist of the APJ receptor, it may enhance myocardial contractility and improve cardiac output in heart failure models .

- Imaging Techniques : Its chemical structure allows for applications in positron emission tomography (PET), where it can serve as a tracer for studying metabolic processes in vivo .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects and receptor binding affinities of related compounds. For instance:

- A study indicated that fluorinated compounds can exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly impact biological activity .

Case Studies

- Cardiac Function Enhancement : In isolated heart assays, similar fluorinated compounds demonstrated a significant increase in contractility without adverse effects on heart morphology . This highlights the therapeutic potential of such compounds in treating heart failure.

- Imaging Applications : Research utilizing fluorinated building blocks for PET imaging has shown promising results in enhancing the specificity and sensitivity of imaging techniques . This indicates that 1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane could be a valuable tool in clinical diagnostics.

Data Table

| Property | Value |

|---|---|

| IUPAC Name | (1S,2S)-1-iodo-2-(trifluoroethoxy)cyclooctane |

| CAS Number | 2410565-75-0 |

| Molecular Formula | C9H14F3IO |

| Molecular Weight | 322.11 g/mol |

| Purity | 95% |

| Potential Applications | Cardiovascular treatments, PET imaging |

Q & A

Q. What are the recommended synthetic routes for 1-iodo-2-(2,2,2-trifluoroethoxy)cyclooctane, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a cyclooctane derivative (e.g., 2-hydroxycyclooctane) with 2,2,2-trifluoroethyl iodide. Optimize yields by:

- Using anhydrous conditions to prevent hydrolysis of the trifluoroethoxy group .

- Employing phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reaction kinetics in biphasic systems .

- Monitoring reaction progress via gas chromatography (GC) for purity assessment (>95% target product) .

Q. How can the purity and structural integrity of 1-iodo-2-(2,2,2-trifluoroethoxy)cyclooctane be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : NMR to confirm trifluoroethoxy group integrity; NMR for cyclooctane ring conformation analysis .

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks and isotopic patterns (iodine’s distinct isotopic signature) .

- X-ray crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer :

- Solvents : Use halogenated solvents (e.g., dichloromethane) or ethers (e.g., THF) to prevent nucleophilic degradation. Avoid protic solvents like methanol .

- Storage : Store in amber vials under inert gas (argon/nitrogen) at -20°C to minimize photolytic and thermal decomposition .

Advanced Research Questions

Q. How does the steric hindrance of the cyclooctane ring influence the reactivity of the iodo and trifluoroethoxy groups?

- Methodological Answer :

- Conduct comparative studies using smaller ring systems (e.g., cyclohexane analogs) to assess steric effects.

- Use density functional theory (DFT) calculations to model transition states in substitution reactions .

- Experimental validation via kinetic isotope effects (KIEs) to probe reaction mechanisms .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points, solubility) for halogenated cyclooctanes?

- Methodological Answer :

- Replicate experiments under controlled conditions (e.g., standardized pressure for boiling point measurements) .

- Apply the Hansen solubility parameters (HSPs) to correlate solvent compatibility with observed solubility discrepancies .

- Cross-validate data using multiple analytical techniques (e.g., differential scanning calorimetry for melting points) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems (e.g., cross-coupling reactions)?

- Methodological Answer :

- Use molecular docking simulations to study interactions with palladium catalysts in Suzuki-Miyaura couplings .

- Train machine learning models on existing halogenated cyclooctane reactivity datasets to predict regioselectivity .

Safety and Handling

Q. What safety protocols are critical when handling 1-iodo-2-(2,2,2-trifluoroethoxy)cyclooctane?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face shields to prevent dermal/ocular exposure .

- Waste disposal : Segregate halogenated waste in designated containers for incineration by licensed facilities .

- Emergency response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent iodide release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.